N-苄基-二苯并氮杂菲酮-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

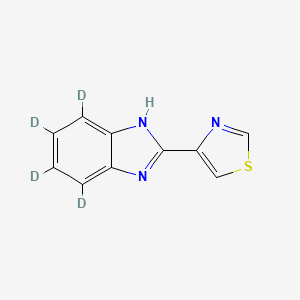

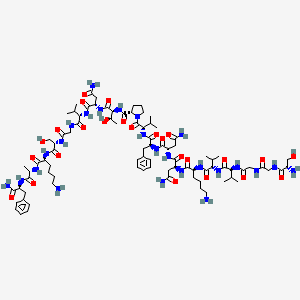

N-Benzyl-dibenzazepinone-d4 (NBD-d4) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for understanding the biochemical and physiological effects of drugs and other compounds.

科学研究应用

Proteomics Research

N-Benzyl-dibenzazepinone-d4 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Electrochemical Oxidation

With the growing significance of green chemistry in organic synthesis, electrochemical oxidation has seen rapid development . This method selectively oxidatively cleaves the C–N bond without the need for metal catalysts or external oxidants . N-Benzyl-dibenzazepinone-d4 can undergo oxidation–reduction reactions through electron transfer at the electrode surface .

C-N Bond Cleavage

The use of electrochemical methods to achieve cleavage of the benzyl C–N bond has been proposed . This method selectively oxidatively cleaves the C–N bond without the need for metal catalysts or external oxidants . Primary, secondary, and tertiary amines exhibit good adaptability under these conditions, utilizing water as the sole source of oxygen .

Synthesis of High-Value-Added Compounds

C (sp 3 )–H bond oxidation reactions are important for the preparation of high-value-added compounds, such as ketones, esters, amides, and aldehydes, from simple and readily available alkanes . They are an important class of transformations in organic synthesis . N-Benzyl-dibenzazepinone-d4 can be used in these reactions.

Synthesis of Aldehyde Compounds

Aldehyde compounds are a class of highly valuable compounds in organic chemistry not only present in various natural products but also widely used in the synthesis of drugs and fine chemicals . N-Benzyl-dibenzazepinone-d4 can be used in the synthesis of these compounds.

Conversion of Amines

In recent years, oxidation-mediated C–N bond breaking of tertiary amines has been found to be able to generate secondary amines as well as aldehydes or ketones . This provides more options for amine conversion. N-Benzyl-dibenzazepinone-d4 can be used in these reactions.

属性

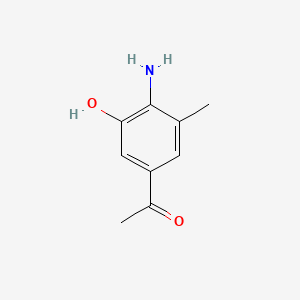

IUPAC Name |

11-benzyl-1,2,3,4-tetradeuterio-5H-benzo[b][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2/i4D,6D,10D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYLTILMWPHLP-YSQBAEGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)